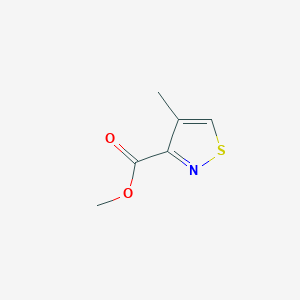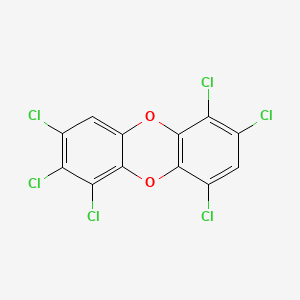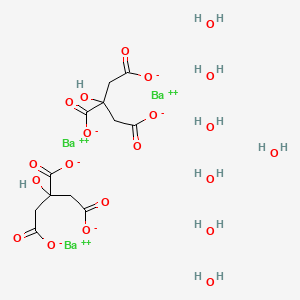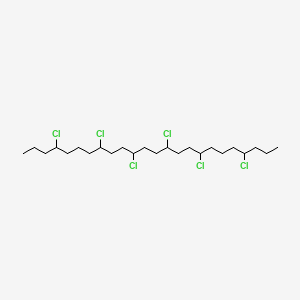
Cereclor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cereclor is a trade name for a range of chlorinated paraffins produced by Ineos Chlor Ltd. These compounds are created through the controlled chlorination of specific paraffinic hydrocarbon fractions. This compound is widely used as an extreme pressure additive in gear oils and metalworking lubricants, a secondary plasticizer in polyvinyl chloride (PVC), a plasticizer for chemical-resistant paints, and a flame retardant additive for plastics, rubbers, and textiles .
Métodos De Preparación
Cereclor is synthesized by the chlorination of paraffinic hydrocarbons. The process involves the reaction of chlorine gas with paraffinic hydrocarbons under controlled conditions. The degree of chlorination can vary, resulting in different grades of this compound with varying chlorine content. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product specifications .
Análisis De Reacciones Químicas
Cereclor primarily undergoes substitution reactions due to the presence of chlorine atoms. These reactions can include:
Nucleophilic substitution: Chlorine atoms in this compound can be replaced by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation: this compound can undergo oxidation reactions, especially under harsh conditions, leading to the formation of chlorinated alcohols and acids.
Reduction: Reduction reactions can remove chlorine atoms, converting this compound back to its hydrocarbon form.
Aplicaciones Científicas De Investigación
Cereclor has a wide range of applications in scientific research and industry:
Chemistry: Used as a reagent in various chemical reactions and as an additive in lubricants and metalworking fluids.
Biology: Investigated for its potential effects on biological systems, including its use as a plasticizer in medical devices.
Medicine: Studied for its potential use in drug delivery systems due to its plasticizing properties.
Industry: Widely used in the production of PVC, paints, coatings, adhesives, sealants, and as a flame retardant
Mecanismo De Acción
The mechanism of action of Cereclor as an extreme pressure additive involves the formation of a low-shear-strength chloride film on metal surfaces. This film reduces friction between metal surfaces in contact, preventing surface damage and improving tool life in metal cutting operations. The exact molecular targets and pathways involved in this process are still a subject of research .
Comparación Con Compuestos Similares
Cereclor is unique among chlorinated paraffins due to its specific chlorination process and the resulting range of products with varying chlorine content. Similar compounds include:
Chlorinated paraffins: These are similar in structure but may have different degrees of chlorination and chain lengths.
Polychlorinated biphenyls (PCBs): These compounds also contain chlorine atoms but have a different chemical structure and are used in different applications.
Chlorinated polyethylene (CPE): Another chlorinated compound used as a plasticizer and flame retardant
This compound stands out due to its versatility and wide range of applications in various industries.
Propiedades
Número CAS |
108171-27-3; 63449-39-8 |
|---|---|
Fórmula molecular |
C24H44Cl6 |
Peso molecular |
545.3 g/mol |
Nombre IUPAC |
4,8,11,14,17,21-hexachlorotetracosane |
InChI |
InChI=1S/C24H44Cl6/c1-3-7-19(25)9-5-11-21(27)13-15-23(29)17-18-24(30)16-14-22(28)12-6-10-20(26)8-4-2/h19-24H,3-18H2,1-2H3 |
Clave InChI |
QKUNKVYPGIOQNP-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCCC(CCC(CCC(CCC(CCCC(CCC)Cl)Cl)Cl)Cl)Cl)Cl |
Punto de ebullición |
Decomposes (NTP, 1992) |
Color/Form |
Generally they are viscous liquids. Light yellow to amber, thick, oily liquid. Colorless to pale yellow liquids |
Densidad |
1.17 at 77 °F (NTP, 1992) 1.00-1.07 |
Punto de inflamación |
greater than 450 °F (NTP, 1992) >200 °C closed cup (C>17, >42% Cl) |
Descripción física |
Chlorowax 40 appears as clear to light amber or yellow viscous liquid with a slightly pungent odor. Compound flows only very slowly. (NTP, 1992) DryPowder; Liquid |
Solubilidad |
less than 1 mg/mL at 75 °F (NTP, 1992) Insol in water; slightly sol in alcohol; miscible with benzene, chloroform, ether, carbon tetrachloride Insol in glycerine; sol in aromatic hydrocarbons, aliphatic hydrocarbons, ketones, esters, vegetable and animal oils. Practically insoluble in water and lower alcohols; soluble in chlorinated aliphatic and aromatic hydrocarbons, esters, ethers, ketones, and mineral or vegetable oils. ... solubility in unchlorinated aliphatic and aromatic hydropcarbons is only moderate. Different types of chlorinated paraffins are completely miscible with one another. |
Presión de vapor |
Nonvolatile (NTP, 1992) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Undecafluoro-1-hexenyl)oxy]benzenesulfonic acid sodium salt](/img/structure/B6595925.png)
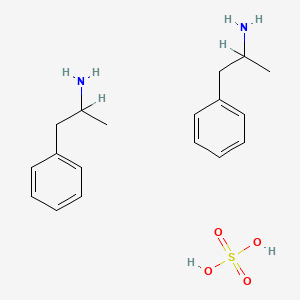
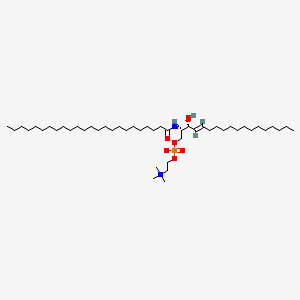

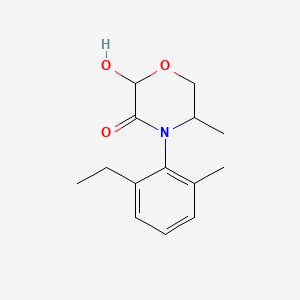
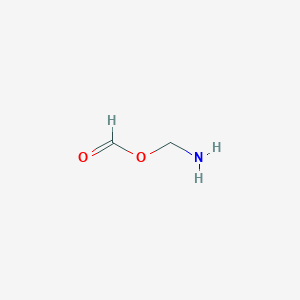

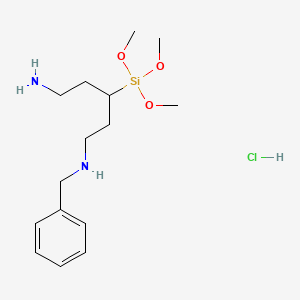

![(Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol](/img/structure/B6596002.png)
